molecular formula C8H18N2 B1313843 2-(1-Methylpiperidin-3-yl)ethanamine CAS No. 53295-72-0

2-(1-Methylpiperidin-3-yl)ethanamine

Cat. No. B1313843
CAS RN: 53295-72-0
M. Wt: 142.24 g/mol
InChI Key: FTNBVIIKZHRBTK-UHFFFAOYSA-N
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Description

“2-(1-Methylpiperidin-3-yl)ethanamine” is a chemical compound with the molecular formula C8H18N2 . It is used extensively in research and development.


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through dehydration reactions . For instance, Schiff bases derived from 2-(piperidin-4-yl)ethanamine were prepared in high yields using UV–Visible and FTIR spectroscopy to monitor the dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and an ethanamine group attached to it . The molecular weight of the compound is 142.24 .

Scientific Research Applications

Neurochemistry and Pharmacology

Research has extensively explored the neurochemistry and neurotoxicity of psychoactive compounds, which share structural similarities with piperidine derivatives. For example, MDMA (3,4-Methylenedioxymethamphetamine) is studied for its effects on serotonin neurotransmission and potential neurotoxicity. Such studies underscore the importance of understanding the neurochemical pathways and toxicological profiles of synthetic compounds for both therapeutic and safety evaluations (McKenna & Peroutka, 1990).

Behavioral Pharmacology

Compounds targeting serotonin receptors, like the selective 5-HT1B antagonist AR-A000002, are analyzed for their anxiolytic and antidepressant potential. This highlights the relevance of piperidine derivatives in developing new psychiatric medications, given their structural flexibility and potential to modulate neurotransmitter systems (Hudzik et al., 2003).

Chemical Toxicology

Understanding the toxicological impact of chemicals is crucial, as demonstrated by studies on paraquat poisonings and their mechanisms of lung toxicity. Research in this domain emphasizes the need for safety assessments and the development of antidotes for chemical exposures, which could be relevant for managing the safety profiles of new piperidine-based compounds (Dinis-Oliveira et al., 2008).

Solvent Applications in Natural Product Extraction

The exploration of new solvents for the extraction of natural products, such as the review on 2-methyloxolane (2-MeOx) as a sustainable alternative to hexane, shows the ongoing search for safer, more efficient extraction solvents. This research area could benefit from the study of "2-(1-Methylpiperidin-3-yl)ethanamine" derivatives as potential solvents or co-solvents in extraction processes, given their chemical properties (Rapinel et al., 2020).

Ethylene Perception Inhibition in Agriculture

The use of 1-methylcyclopropene (1-MCP) to inhibit ethylene perception in fruits and vegetables to extend shelf life illustrates the application of chemical research in agriculture. Similar studies on "this compound" could reveal potential agricultural uses, particularly in post-harvest technology and enhancing the storage life of perishable produce (Watkins, 2006).

Mechanism of Action

Target of Action

This compound is a research chemical and is often used as a reference standard for pharmaceutical testing

Mode of Action

As a research chemical, it is primarily used for pharmaceutical testing . More studies are required to elucidate how this compound interacts with its targets and the resulting changes.

Biochemical Pathways

As a research chemical, it is primarily used for pharmaceutical testing

Pharmacokinetics

As a research chemical, it is primarily used for pharmaceutical testing . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Action Environment

As a research chemical, it is primarily used for pharmaceutical testing . More research is needed to discuss how environmental factors influence this compound’s action, efficacy, and stability.

properties

IUPAC Name

2-(1-methylpiperidin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-10-6-2-3-8(7-10)4-5-9/h8H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNBVIIKZHRBTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70482596
Record name 2-(1-Methylpiperidin-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53295-72-0
Record name 2-(1-Methylpiperidin-3-yl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70482596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1-methylpiperidin-3-yl)ethan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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